5-(Benzyloxy)-2-(methylthio)pyrimidine
Overview
Description
5-(Benzyloxy)-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a benzyloxy group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to play a significant role in the development of kinase inhibitors to treat a range of diseases, including cancer . They mimic hinge region binding interactions in kinase active sites .
Mode of Action
Pyrimidine analogues are known to interfere with de novo pyrimidine biosynthesis . They are often involved in sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Biochemical Pathways
Pyrimidine analogues are known to disrupt the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), which are essential for DNA replication and RNA transcription .
Pharmacokinetics
It is known that pyrimidine analogues, like their natural counterparts, need to be activated within the cell . The intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Pyrimidine analogues are known to disrupt the de novo pyrimidine biosynthesis pathway , which could potentially lead to a decrease in DNA replication and RNA transcription, affecting cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and benzyl alcohol.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-chloropyrimidine with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (e.g., 100°C) to facilitate the substitution reaction.
Introduction of Methylthio Group: The methylthio group is introduced by reacting the intermediate product with a methylthiolating agent such as methylthiolate (CH3SNa) in the presence of a suitable solvent like ethanol. The reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-(Benzyloxy)-2-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the benzyloxy group, making it less versatile in certain applications.
5-(Benzyloxy)pyrimidine: Lacks the methylthio group, affecting its chemical reactivity and biological activity.
2-(Benzyloxy)-5-(methylthio)pyrimidine: Similar structure but different positional isomer, leading to variations in properties and applications.
Uniqueness
5-(Benzyloxy)-2-(methylthio)pyrimidine is unique due to the presence of both benzyloxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-5-phenylmethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYIODQKHPFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598615 | |
Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-32-2 | |
Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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